molecular formula C10H7BrS B186764 3-Bromo-4-phenylthiophene CAS No. 23062-41-1

3-Bromo-4-phenylthiophene

Cat. No. B186764
CAS RN: 23062-41-1
M. Wt: 239.13 g/mol
InChI Key: VECCHZOLKULHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-phenylthiophene is a chemical compound with the molecular formula C10H7BrS and a molecular weight of 239.14 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 3-Bromo-4-phenylthiophene is 1S/C10H8BrS/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-7,12H . This indicates that the molecule consists of a thiophene ring with a bromine atom and a phenyl group attached.


Physical And Chemical Properties Analysis

3-Bromo-4-phenylthiophene is a solid at room temperature and should be stored at 2-8°C .

Scientific Research Applications

  • Application in Microwave-Assisted Palladium-Catalyzed C-C Coupling

    Verbitskiy et al. (2013) reported the use of 3-Bromo-4-phenylthiophene in microwave-assisted palladium-catalyzed C-C coupling reactions. This process results in the synthesis of pyrimidines substituted with heteroaryl groups, demonstrating its utility in complex organic synthesis (Verbitskiy et al., 2013).

  • Role in Synthesizing Bromo-Based Thiophen Chalcone Derivatives

    Ramesh et al. (2020) utilized 3-Bromo-4-phenylthiophene in the creation of bromo-based thiophen chalcone derivatives. These compounds were studied for their structural, electronic, and photophysical properties, showing potential in materials science (Ramesh et al., 2020).

  • Use in Donor-Acceptor-Donor Triblock Copolymers Synthesis

    Woody et al. (2011) demonstrated the synthesis of donor-acceptor-donor triblock copolymers using a derivative of 3-Bromo-4-phenylthiophene. This illustrates its potential in creating novel materials with specific optical properties (Woody et al., 2011).

  • Facilitating Tandem Dimerization and Ring-Opening Reactions

    Gronowitz et al. (1991) explored the role of 3-Bromo-4-phenylthiophene in tandem dimerization and ring-opening reactions, leading to the synthesis of trisubstituted benzenes. This research highlights its importance in advanced synthetic chemistry (Gronowitz et al., 1991).

  • In the Development of Selective COX-2 Inhibitors

    Pinto et al. (1996) included a study on derivatives of 3-Bromo-4-phenylthiophene for developing selective COX-2 inhibitors, indicating its potential in pharmaceutical research (Pinto et al., 1996).

  • In the Fabrication of Organic Electronic Materials

    Vamvounis and Gendron (2013) used 3-Bromo-4-phenylthiophene for the selective direct arylation in the production of functional organic electronic materials, showcasing its relevance in electronics (Vamvounis & Gendron, 2013).

  • Electrochromic Device Applications

    Osken et al. (2011) investigated the electropolymerization of a compound related to 3-Bromo-4-phenylthiophene for use in electrochromic devices, highlighting its utility in developing smart materials (Osken et al., 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-bromo-4-phenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrS/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECCHZOLKULHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302217
Record name 3-bromo-4-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-phenylthiophene

CAS RN

23062-41-1
Record name 23062-41-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149723
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-bromo-4-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-phenylthiophene
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-phenylthiophene
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-phenylthiophene
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-phenylthiophene
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-phenylthiophene
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-phenylthiophene

Citations

For This Compound
11
Citations
I Schnapperelle, T Bach - Chemistry–A European Journal, 2014 - Wiley Online Library
… 3-Bromo-4-phenylthiophene (6)10 was employed as a starting material to access thiophenes 7–9 (Scheme 2) with a substituent at a distinct position in the ortho-chlorophenyl ring. …
DWH MacDowell, AT Jeffries - The Journal of Organic Chemistry, 1970 - ACS Publications
The syntheses of 4H-indeno [1, 2-6] thiophene (2) and 8H-indeno [1, 2-c] thiophene (3) are described. Upon metalation with ro-butyllithium and treatment with Dry Ice, the former yields …
Number of citations: 30 pubs.acs.org
DA Loy, ARIZONA UNIV TUCSON - 2012 - apps.dtic.mil
… We also began the preparation of 3,4-diphenylthiophene dioxide from 3-phenylthiophene (Scheme 6) but have not moved past the 3-bromo-4-phenylthiophene at this state. In theory, …
Number of citations: 0 apps.dtic.mil
RD Rieke, SH Kim, X Wu - The Journal of Organic Chemistry, 1997 - ACS Publications
3-Thienylzinc and 3-thienylmagnesium iodides can be generated from the direct oxidative addition of Rieke zinc and magnesium to 3-iodothiophene, respectively. The direct …
Number of citations: 87 pubs.acs.org
DA Loy - researchgate.net
… We also began the preparation of 3,4-diphenylthiophene dioxide from 3-phenylthiophene (Scheme 6) but have not moved past the 3-bromo-4-phenylthiophene at this state. In theory, …
Number of citations: 0 www.researchgate.net
M Bancerz, LA Huck, WJ Leigh… - Journal of Physical …, 2010 - Wiley Online Library
… Carboxylation of 3-bromo-4-phenylthiophene was carried out by lithiation with n-butyl lithium followed by addition of gaseous CO 2 . The yield was reasonably high (87%), and 14 was …
Number of citations: 13 onlinelibrary.wiley.com
G Sotgiu, M Zambianchi, G Barbarella… - The Journal of …, 2003 - ACS Publications
… Subsequent treatment with BuLi in ethyl ether led to 3-bromo-4-phenylthiophene 4 in good yield. This procedure was found to be much less expensive than the direct introduction of the …
Number of citations: 47 pubs.acs.org
IE Nifant'ev, PV Ivchenko - Advanced Synthesis & Catalysis, 2020 - Wiley Online Library
… The only representative of this group, 8H-indeno[1,2-c]thiophene 257, was prepared from 3,4-dibromothiophene by two different routes from 3-bromo-4-phenylthiophene (Scheme 40). …
Number of citations: 8 onlinelibrary.wiley.com
TF Wu, YJ Zhang, Y Fu, FJ Liu, JT Tang, P Liu… - Chem, 2021 - cell.com
Transition metal-catalyzed cross-electrophile coupling (XEC) is a powerful tool for forging C(sp 2 )–C(sp 2 ) bonds in biaryl molecules from abundant aromatic halides. While the …
Number of citations: 9 www.cell.com
R Cano, JM Perez, DJ Ramon, GP McGlacken - Tetrahedron, 2016 - Elsevier
Palladium impregnated on magnetite is an efficient, cheap and easy to prepare catalyst for the direct arylation of heterocycles. Good yields are afforded under relatively mild conditions …
Number of citations: 35 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.